Cas no 7220-81-7 (Aflatoxin B2)

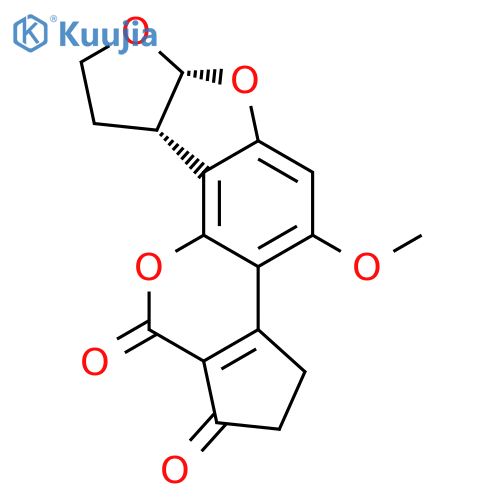

Aflatoxin B2 structure

商品名:Aflatoxin B2

Aflatoxin B2 化学的及び物理的性質

名前と識別子

-

- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-

- AFLATOXIN B2

- Aflatoxin B2 solution

- AFLATOXIN B2(RG)

- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-meth...

- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxy-cyclopenta[c]furo[3',2',4,5]furo[2,3-h][1]benzopyran-1,11-dione

- Aflatoxin B2, crystalline

- Aflatoxin-B(2)

- Dihydroaflatoxin B1

- Dihydroaflatoxine B1

- (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

- 2,3,6AALPHA,8,9,9AALPHA-HEXAHYDRO-4- METHOXYCYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN- 1,11-DIONE

- BRN 1355115

- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-

- 7SKR7S646P

- Aflatoxin B2, from Aspergillus flavus

- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2';4,5]furo[2,3-h][1]benzopyran-1,11-dione

- AFLATOXIN B [MI]

- (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione

- Aflatoxin B2, reference material

- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxy-

- EINECS 230-618-8

- Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a-alpha,8,9,9a-alpha-hexahydro-4-methoxy-

- Aflatoxin B2 0.5 microg/mL in Acetonitrile

- 1ST7206

- 7220-81-7

- Aflatoxin B2 solution in Acetonitrile, 100ug/mL

- AFLATOXINB2

- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2'

- (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

- 1ST7206-100A

- 4,5]furo[2,3-h][1]benzopyran-1,11-dione

- UNII-7SKR7S646P

- DL-threo-Ritalinic Acid Lactam

- SCHEMBL14424508

- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

- CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR-CIS)-

- 5-19-10-00552 (Beilstein Handbook Reference)

- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione

- 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione

- AFLATOXIN B2 [HSDB]

- DTXSID70222535

- AFB2

- HSDB 3454

- CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR,9AS)-

- CHEBI:48209

- 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(2',3':4,5)furo(2,3-h)chromene-1,11-dione

- CCRIS 13

- Q26840819

- (6aR,9aS)-2,3,6a,8,9,9ahexahydro-4-methoxy-cyclopenta[c]furo[3',2':4,5]furo[2,3h][1]benzopyran-1,11-dione

- aflatoxin B(2)

- aflatoxin B2, (6aR-cis)-isomer

- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a.alpha.,8,9,9a.alpha.-hexahydro-4-methoxy-

- (6aR-cis)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta

- 11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione

- Cyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione, 2,3,6aalpha,8,9,9aalphahexahydro4methoxy

- (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1,9,11,13(17)-tetraene-16,18-dione

- WWSYXEZEXMQWHT-WNWIJWBNSA-N

- G12271

- DA-70627

- DTXCID00145026

- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione

- 11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione

- Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR-cis)-

- 2,3,6aalpha,8,9,9aalphaHexahydro4methoxycyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione

- 37337-38-5

- Dihydroafflatoxin B1

- (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione

- (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta(c)furo(3',2';4,5)furo(2,3-h)(1)benzopyran-1,11-dione

- GLXC-21058

- 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione

- Aflatoxin B2

-

- MDL: MFCD00078140

- インチ: InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1

- InChIKey: WWSYXEZEXMQWHT-WNWIJWBNSA-N

- ほほえんだ: COC1=CC2=C([C@@H]3CCO[C@@H]3O2)C4=C1C5=C(C(=O)CC5)C(=O)O4

計算された属性

- せいみつぶんしりょう: 314.07900

- どういたいしつりょう: 314.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 610

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 71.1A^2

- 互変異性体の数: 10

じっけんとくせい

- 色と性状: 無色または淡黄色結晶、青色蛍光を示す

- 密度みつど: 1.52±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい) (chloroform )

- ふってん: 373.98°C (rough estimate)

- フラッシュポイント: 11 °C

- 屈折率: 1.4800 (estimate)

- ようかいど: ほとんど溶けない(0.012 g/l)(25ºC)、

- PSA: 74.97000

- LogP: 2.15290

- ようかいせい: クロロホルムとエタノールに溶け、水に微溶解する。

- マーカー: 13,180

- ひせんこうど: D -492° (c = 0.1 in CHCl3)

Aflatoxin B2 セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300+H310+H330,H350

- 警告文: P201,P260,P264,P280,P284,P301+P310

- 危険物輸送番号:UN 3462 6

- WGKドイツ:3

- 危険カテゴリコード: R45;R26/27/28

- セキュリティの説明: S53;S28;S36/37;S45

- 福カードFコード:10

- RTECS番号:GY1722000

-

危険物標識:

- 危険レベル:6.1(a)

- 危険レベル:6.1(a)

- どくせい:LD50 orally in day old duckling: 84.8 mg/50 gm body wt (Carnaghan)

- リスク用語:R45

- セキュリティ用語:6.1(a)

- 包装グループ:I

- ちょぞうじょうけん:2-8°C

Aflatoxin B2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032824-5mg |

Aflatoxin B2 |

7220-81-7 | 98% | 5mg |

¥4820 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -1ml |

Aflatoxin B2 |

7220-81-7 | 1ml |

¥1142 | 2023-09-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A86010-5mg |

Aflatoxin B2 |

7220-81-7 | 98% | 5mg |

¥3528.0 | 2024-07-18 | |

| LKT Labs | A2046-5 mg |

Aflatoxin B2 |

7220-81-7 | ≥98% | 5mg |

$506.90 | 2023-07-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A140008-1mg |

Aflatoxin B2 |

7220-81-7 | ≥98%(HPLC) | 1mg |

¥1853.90 | 2023-09-04 | |

| MedChemExpress | HY-N6696-1mg |

Aflatoxin B2 |

7220-81-7 | 99.41% | 1mg |

¥2200 | 2024-04-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ERMAC058-4ML |

Aflatoxin B2 |

7220-81-7 | 4ml |

¥7231.11 | 2023-10-16 | ||

| Cooke Chemical | A4270120-1.2ml |

Aflatoxin B2 Standard solution |

7220-81-7 | 25ug/mLinacetonitrile | 1.2ml |

RMB 1199.20 | 2025-02-21 | |

| TRC | A357465-25mg |

Aflatoxin B2 |

7220-81-7 | 25mg |

$ 2025.00 | 2023-09-09 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ERMAC058-4ML |

7220-81-7 | 4ML |

¥6621.89 | 2023-01-14 |

Aflatoxin B2 サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7220-81-7)Aflatoxin B2

注文番号:LE10645

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Aflatoxin B2 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

7220-81-7 (Aflatoxin B2) 関連製品

- 1162-65-8(Aflatoxin B1)

- 32215-02-4(Aflatoxin P1)

- 891197-67-4(Aflatoxin P2)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:7220-81-7)Aflatoxin B2

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

PRIBOLAB PTE.LTD

(CAS:7220-81-7)Pribolab®Aflatoxin B2

清らかである:99%/99%/99%

はかる:10mg/5mg/1mg

価格 ($):問い合わせ/問い合わせ/問い合わせ